Tegafur

Catalog No.
S548865
CAS No.
17902-23-7
M.F
C8H9FN2O3
M. Wt
200.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tegafur

CAS Number

17902-23-7

Product Name

Tegafur

IUPAC Name

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

InChI

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)

InChI Key

WFWLQNSHRPWKFK-UHFFFAOYSA-N

SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Partly miscible

Synonyms

1-(2-Tetrahydrofuryl)-5-fluorouracil, 1-(Tetrahydro-2-furanyl)-5-fluorouracil, 5-Fluoro-1-(tetrahydro-2-furanyl)-2,4-pyrimidinedione, Florafur, Fluorofur, FT 207, FT-207, FT207, Ftorafur, Futraful, N1-(2'-Tetrahydrofuryl)-5-fluorouracil, Sunfural S, Tegafur, Uftoral, Utefos

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F

Description

The exact mass of the compound Tegafur is 200.05972 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as partly miscible29.9 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Fluorouracil. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Tegafur disrupts the synthesis of DNA and RNA, essential molecules for cell growth and division. It does this by inhibiting the enzyme thymidylate synthase, which is crucial for DNA synthesis. This ultimately leads to cell death in cancer cells [National Cancer Institute, ].

Use in Cancer Research

Tegafur is used as a single agent or in combination with other chemotherapy drugs to treat various cancers in research settings. Some of the cancers studied include:

  • Gastrointestinal cancers

    Tegafur's efficacy against gastrointestinal cancers like gastric and colorectal cancers is being investigated. Studies explore its use as a first-line therapy or in combination with other drugs to improve treatment outcomes ().

  • Head and Neck cancers

    Research is ongoing to determine the effectiveness of Tegafur as a metronomic chemotherapy (low dose and frequent dosing) for treating previously treated head and neck cancers. These studies also evaluate the side effects associated with this approach ().

Research on improving Tegafur therapy

Scientific research is exploring ways to improve Tegafur therapy. Here are some examples:

  • Combination therapies

    Studies are investigating the effectiveness of combining Tegafur with other drugs to improve treatment efficacy and reduce side effects.

  • Dosage optimization

    Research is ongoing to determine the optimal dosing schedule for Tegafur to achieve maximum effectiveness while minimizing side effects.

Importance of Scientific Research

Scientific research on Tegafur plays a vital role in:

  • Understanding its mechanism of action and how it impacts cancer cells.
  • Evaluating its effectiveness as a single agent or in combination therapies for various cancers.
  • Developing improved treatment strategies with Tegafur to enhance patient outcomes.

Tegafur, chemically known as 5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione, is a chemotherapeutic prodrug of 5-fluorouracil (5-FU), which is widely used in cancer treatment. It was first patented in 1967 and received approval for medical use in 1972. Tegafur is primarily utilized in the treatment of various cancers, including gastric, colorectal, breast, and lung cancers. It is often administered in combination with other agents that enhance its efficacy and reduce toxicity, such as uracil, gimeracil, and oteracil .

  • Once converted to 5-FU, Tegafur disrupts DNA synthesis in cancer cells, hindering their growth and division [].
  • The specifics of this mechanism are well-documented for 5-FU and can be found in relevant scientific literature.
  • Tegafur can cause severe side effects and should only be handled by healthcare professionals in controlled settings [].
  • Due to safety risks, in-depth analysis of its hazards is not provided here.

Tegafur undergoes metabolic conversion to its active form, 5-fluorouracil, primarily through the action of cytochrome P450 enzymes, particularly CYP2A6. The metabolic pathway involves the hydroxylation of tegafur to generate 5'-hydroxytegafur, which then degrades to form 5-FU. This process is crucial as 5-FU acts as an inhibitor of thymidylate synthase, disrupting DNA synthesis in cancer cells .

The chemical reaction can be summarized as follows:

  • Hydroxylation:
    TegafurCYP2A65 hydroxytegafur\text{Tegafur}\xrightarrow{\text{CYP2A6}}\text{5 hydroxytegafur}
  • Degradation:
    5 hydroxytegafur5 fluorouracil\text{5 hydroxytegafur}\rightarrow \text{5 fluorouracil}

Tegafur exhibits significant biological activity as an antineoplastic agent. Once converted to 5-fluorouracil, it inhibits thymidylate synthase, leading to decreased synthesis of deoxythymidine monophosphate (dTMP) and subsequently inhibiting DNA replication in tumor cells. Additionally, 5-fluorouridine triphosphate (FUTP), another metabolite of 5-FU, can be incorporated into RNA, disrupting RNA function and further contributing to its cytotoxic effects .

The synthesis of tegafur can be achieved through several methods. One notable approach involves the alkylation of 5-fluorouracil with tetrahydrofuran derivatives. For example:

  • Alkylation Method:
    • Reacting 5-fluorouracil with 2-acetoxytetrahydrofuran using a catalyst such as 1,8-diazabicycloundec-7-ene at elevated temperatures (e.g., 90 °C) leads to the formation of tegafur .

This method emphasizes the importance of specific reaction conditions and catalysts in synthesizing tegafur effectively.

Tegafur is primarily applied in oncology as a treatment for various cancers. Its applications include:

  • Gastric Cancer: Often used in combination with gimeracil and oteracil.
  • Colorectal Cancer: Administered alongside other agents for enhanced efficacy.
  • Breast Cancer: Utilized with uracil for improved outcomes.
  • Lung Cancer: Particularly adenocarcinoma cases.
  • Other Cancers: Including head and neck cancers and pancreatic cancer .

Tegafur's interactions with other drugs are critical for its therapeutic efficacy. For instance:

  • Uracil: When combined with tegafur, it inhibits dihydropyrimidine dehydrogenase, reducing the degradation of 5-FU and enhancing its bioavailability.
  • Gimeracil and Oteracil: These agents further improve the pharmacokinetic profile of tegafur by limiting toxicity associated with high doses of 5-FU .

Such combinations have been shown to improve patient outcomes significantly while minimizing adverse effects.

Similar Compounds: Comparison with Other Compounds

Several compounds share similarities with tegafur due to their mechanisms or therapeutic applications. Here are some notable examples:

Compound NameSimilarity to TegafurUnique Features
CapecitabineProdrug converted to 5-FU; used in similar cancersOral administration; less frequent dosing
FluorouracilActive metabolite of tegafur; direct antitumor actionAdministered intravenously; broader toxicity profile
GemcitabineNucleoside analog; used for various solid tumorsDifferent mechanism (inhibits DNA synthesis via different pathways)
CytarabineAntimetabolite; affects DNA synthesisPrimarily used for hematological malignancies

Tegafur stands out due to its unique prodrug status that enhances the bioavailability of fluorouracil while minimizing toxicity through strategic combinations with other agents.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

200.05972032 g/mol

Monoisotopic Mass

200.05972032 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

339.8-343.4

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1548R74NSZ

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.12%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (95.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of cancer usually in combination with other biochemically modulating drugs. Indicated in adults for the treatment of advanced gastric cancer when given in combination with [DB00515]. Indicated for the first-line treatment of metastatic colorectal cancer with [DB03419] and calcium folinate.

Pharmacology

Tegafur is an antineoplastic agent that belongs in the class of pyrimidine analogues. It interferes with the 2'-deoxythymidylate (DTMP) synthesis in the pyrimidine pathway, resulting in inhibition of DNA synthesis [T28]. In a phase III trial investigating the clinical efficacy of S-1 (tegafur/gimeracil/oteracil) in patients with advanced or recurrent gastric cancer, treatment resulted in a high response rate and was associated with a longer overall survival and longer progression-free survival rate when used in combination with cisplatin [A20336]. In a meta analysis, triple combination therapy consisting of tegafur, gimeracil and oteracil showed longer survival times and well tolerance in patients with advanced gastric cancer [A20338]. Tegafur and its active metabolites are potent myleosuppressive agents [L933].
Tegafur is a congener of the antimetabolite fluorouracil with antineoplastic activity. Tegafur is a prodrug that is gradually converted to fluorouracil in the liver by the cytochrome P-450 enzyme. Subsequently, 5-FU is metabolized to two active metabolites, 5-fluoro-2-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) by both tumor cells and normal cells. FdUMP inhibits DNA synthesis and cell division by inhibiting thymidylate synthase and reducing normal thymidine production, while FUTP inhibits RNA and protein synthesis by competing with uridine triphosphate. (NCI04)

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

ATC Code

L01BC53
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01B - Antimetabolites
L01BC - Pyrimidine analogues
L01BC03 - Tegafu

Mechanism of Action

The transformation of 2'-deoxyurindylate (dUMP) to 2'-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells. Thymidylate synthase catalyzes the conversion of dUMP to dTMP, which is a precursor of thymidine triphosphate (TTP), one of the four deoxyribonucleotides required for DNA synthesis. After administration into the body, tegafur is converted into the active antineoplastic metabolite, fluorouracil (5-FU). In tumour cells, 5-FU undergoes phosphorylation to form the active anabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP and reduced folate are bound to thymidylate synthase leading to formation of a ternary complex which inhibits DNA synthesis. In addition, 5-fluorouridine-triphosphate (FUTP) is incorporated into RNA causing disruption of RNA functions.

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Methyltransferases [EC:2.1.1.-]
TYMS [HSA:7298] [KO:K00560]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

82294-77-7
17902-23-7

Absorption Distribution and Excretion

Tegafur displays a dose-proportional pharmacokinetic properties. Tegafur is rapidly and well absorbed into the systemic circulation, reaching the peak plasma concentration within 1 to 2 hours of administration.
Following oral administration, about less 20% of total tegafur is excreted unchanged in the urine.
The volume of distribution based on apparent volume of distribution and urinary excretion data of tegafur is 16 L/m^2.
No pharmacokinetic data available.

Metabolism Metabolites

Hepatic CYP2A6 is the predominant enzyme that mediates 5-hydroxylation of tegafur to generate 5'-hydroxytegafur. This metabolite is unstable and undergoes spontaneous degradation to form 5-FU, which is an active antineoplastic agent that exerts a pharmacological action on tumours. 5-FU is rapidly metabolised by the liver enzyme dihydropyrimidine dehydrogenase (DPD).
Tegafur has known human metabolites that include 5-Fluorouracil.

Wikipedia

Tegafur

Biological Half Life

The elimination half life of tegafur is approximately 11 hours.

Use Classification

Human drugs -> Teysuno -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)

General Manufacturing Information

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-: INACTIVE

Dates

Modify: 2023-08-15

[Choroidal metastasis from gastric cancer 8 years after surgery]

Seiji Natsuki, Yukihiro Kato, Tomohisa Okuno, Shigehiko Nishimura, Naoyuki Taenaka
PMID: 34108353   DOI: 10.11405/nisshoshi.118.541

Abstract

A man in his 50s underwent total gastrectomy with D2 lymphadenectomy for gastric cancer 8 years ago. The pathological stage was pT3N3bM0, pStage IIIC. He took tegafur, gimeracil, and oteracil potassium (S-1) as adjuvant chemotherapy for the next 3 years at his own request. No recurrence was observed for 8 years after surgery, but then a recurrent lesion near the anastomosis and multiple metastases were detected on abdominal computed tomography. He started treatment with S-1 plus oxaliplatin. One month later, he experienced right-sided visual disturbance. Ophthalmological tests revealed a tumor on his choroid. Three months later, the recurrent tumor and metastatic lesions shrank, and his visual symptoms improved. Therefore, we diagnosed choroidal metastasis from gastric cancer. Choroidal metastasis from the gastrointestinal tract is extremely rare. We discuss this case along with the relevant literature.


[A Long‒Term Survival Case of Gastric Cancer with Disseminated Intravascular Coagulation due to Myelocarcinomatosis Treated with S‒1 plus Oxaliplatin Therapy]

Ryuichi Morita, Takeshi Ishikawa, Yuki Sawai, Mariko Kajiwara, Kohei Asaeda, Reo Kobayashi, Hajime Miyazaki, Toshifumi Doi, Ken Inoue, Osamu Dohi, Naohisa Yoshida, Kazuhiro Kamada, Kazuhiko Uchiyama, Tomohisa Takagi, Hideyuki Konishi, Yuji Naito, Yoshito Itoh
PMID: 34006725   DOI:

Abstract

We report the case of a 36‒year‒old man who was treated with S‒1 plus oxaliplatin(SOX)therapy for gastric cancer with disseminated intravascular coagulation(DIC). The patient visited our hospital for the treatment of an unresectable type 4 advanced gastric cancer. He had respiratory distress at the first visit. A chest CT scan revealed ground‒glass shadows as well as interstitial and septal thickening diffusely located in both the lungs, which suggested cancerous lymphangiopathy. Moreover, based on blood test results, DIC was diagnosed. After the administration of SOX in combination with recombinant human soluble thrombomodulin, the patient recovered from DIC, and the values of the tumor markers(CEA and CA19‒9) were normalized. After more than 14 months post treatment, the patient has survived without relapse. There are several reports that chemotherapy for gastric cancer is effective for DIC; however, there are no reports on regimens using oxaliplatin. Regimens using this drug may improve the prognosis of gastric cancer complicated by disseminated myelocarcinomatosis and DIC.


Investigation of a Novel S-1 Administration Schedule for Treating Metastatic and Recurrent Breast Cancer (KBCOG13)

Mayuko Miki, Shintaro Takao, Muneharu Konishi, Yasushi Shigeoka, Masaru Miyashita, Hirofumi Suwa, Yasuo Miyoshi, Koichi Hirokaga, Toshitaka Okuno, Kazuhiko Yamagami, Michiko Imamura, Keiko Murase, Ayako Yanai, Hirokazu Tanino
PMID: 34083305   DOI: 10.21873/anticanres.15096

Abstract

S-1, a 5-fluorouracil(5-FU) oral anti-cancer drug, has been traditionally used with a schedule of 4-week oral administration followed by 2-week rest for breast cancer treatment. We, herein, aimed to investigate the clinical efficacy and safety of a schedule of 2-week oral administration followed by 1-week rest for patients with metastatic breast cancer.
We enrolled patients with HER2-negative metastatic breast cancer who had not received prior chemotherapy. S-1 was administered consecutively for 2-weeks followed by a 1-week rest.
Between September 1, 2013 and August 31, 2016, 32 patients were enrolled. The median follow-up time was 32.1 months. The median progression-free survival (PFS) was 9.4 months. Overall survival (OS) was 41.0 months, time to treatment failure (TTF) was 7.8 months, response rate (RR) was 31.3%, and disease control rate (DCR) was 78.1%. The incidence of grade 3 side-effects was not high.
The 3-week schedule of S-1 can be considered useful as a treatment for patients with metastatic breast cancer, helping in maintaining a high quality of life.


Perioperative or postoperative adjuvant oxaliplatin with S-1 versus adjuvant oxaliplatin with capecitabine in patients with locally advanced gastric or gastro-oesophageal junction adenocarcinoma undergoing D2 gastrectomy (RESOLVE): an open-label, superiority and non-inferiority, phase 3 randomised controlled trial

Xiaotian Zhang, Han Liang, Ziyu Li, Yingwei Xue, Yanong Wang, Zhiwei Zhou, Jiren Yu, Zhaode Bu, Lin Chen, Yian Du, Xinbao Wang, Aiwen Wu, Guoli Li, Xiangqian Su, Gang Xiao, Ming Cui, Dan Wu, Li Chen, Xiaojiang Wu, Yanbing Zhou, Lianhai Zhang, Chengxue Dang, Yulong He, Zhongtao Zhang, Yihong Sun, Yong Li, Huanqiu Chen, Yuxian Bai, Changsong Qi, Peiwu Yu, Guanbao Zhu, Jian Suo, Baoqing Jia, Leping Li, Changming Huang, Fei Li, Yingjiang Ye, Huimian Xu, Xin Wang, Yannan Yuan, Jian-Yu E, Xiangji Ying, Chen Yao, Lin Shen, Jiafu Ji, RESOLVE study group
PMID: 34252374   DOI: 10.1016/S1470-2045(21)00297-7

Abstract

The optimal perioperative chemotherapeutic regimen for locally advanced gastric cancer remains undefined. We evaluated the efficacy and safety of perioperative and postoperative S-1 and oxaliplatin (SOX) compared with postoperative capecitabine and oxaliplatin (CapOx) in patients with locally advanced gastric cancer undergoing D2 gastrectomy.
We did this open-label, phase 3, superiority and non-inferiority, randomised trial at 27 hospitals in China. We recruited antitumour treatment-naive patients aged 18 years or older with historically confirmed cT4a N+ M0 or cT4b Nany M0 gastric or gastro-oesophageal junction adenocarcinoma, with Karnofsky performance score of 70 or more. Patients undergoing D2 gastrectomy were randomly assigned (1:1:1) via an interactive web response system, stratified by participating centres and Lauren classification, to receive adjuvant CapOx (eight postoperative cycles of intravenous oxaliplatin 130 mg/m
on day one of each 21 day cycle plus oral capecitabine 1000 mg/m
twice a day), adjuvant SOX (eight postoperative cycles of intravenous oxaliplatin 130 mg/m
on day one of each 21 day cycle plus oral S-1 40-60 mg twice a day), or perioperative SOX (intravenous oxaliplatin 130 mg/m
on day one of each 21 day plus oral S-1 40-60 mg twice a day for three cycles preoperatively and five cycles postoperatively followed by three cycles of S-1 monotherapy). The primary endpoint, assessed in the modified intention-to-treat population, 3-year disease-free survival to assess the superiority of perioperative-SOX compared with adjuvant-SOX and the non-inferiority (hazard ratio non-inferiority margin of 1·33) of adjuvant-SOX compared with adjuvant-CapOx. Safety analysis were done in patients who received at least one dose of the assigned treatment. This study is registered with ClinicalTrials.gov,
.
Between Aug 15, 2012, and Feb 28, 2017, 1094 patients were screened and 1022 (93%) were included in the modified intention-to-treat population, of whom 345 (34%) patients were assigned to the adjuvant-CapOx, 340 (33%) patients to the adjuvant-SOX group, and 337 (33%) patients to the perioperative-SOX group. 3-year disease-free survival was 51·1% (95% CI 45·5-56·3) in the adjuvant-CapOx group, 56·5% (51·0-61·7) in the adjuvant-SOX group, and 59·4% (53·8-64·6) in the perioperative-SOX group. The hazard ratio (HR) was 0·77 (95% CI 0·61-0·97; Wald p=0·028) for the perioperative-SOX group compared with the adjuvant-CapOx group and 0·86 (0·68-1·07; Wald p=0·17) for the adjuvant-SOX group compared with the adjuvant-CapOx group. The most common grade 3-4 adverse events was neutropenia (32 [12%] of 258 patients in the adjuvant-CapOx group, 21 [8%] of 249 patients in the adjuvant-SOX group, and 30 [10%] of 310 patients in the perioperative-SOX group). Serious adverse events were reported in seven (3%) of 258 patients in adjuvant-CapOx group, two of which were related to treatment; eight (3%) of 249 patients in adjuvant-SOX group, two of which were related to treatment; and seven (2%) of 310 patients in perioperative-SOX group, four of which were related to treatment. No treatment-related deaths were reported.
Perioperative-SOX showed a clinically meaningful improvement compared with adjuvant-CapOx in patients with locally advanced gastric cancer who had D2 gastrectomy; adjuvant-SOX was non-inferior to adjuvant-CapOx in these patients. Perioperative-SOX could be considered a new treatment option for patients with locally advanced gastric cancer.
National Key Research and Development Program of China, Beijing Scholars Program 2018-2024, Peking University Clinical Scientist Program, Taiho, Sanofi-Aventis, and Hengrui Pharmaceutical.
For the Chinese translation of the abstract see Supplementary Materials section.


Safety of alternate-day treatment with TS-1

Yuta Nishiyama, Yasuhiro Fukuyama, Takuya Maruo, Shinichiro Yoda, Masataka Iwano, Shinpei Kawarai, Hideki Kayanuma, Kensuke Orito
PMID: 34148911   DOI: 10.1292/jvms.21-0060

Abstract

Tegafur is a prodrug of fluoropyrimidine 5-fluorouracil (5-FU), while TS-1
is an oral fixed-dose combination of three active drugs, tegafur, gimeracil, and oteracil. This pilot study evaluated the safety of tegafur/gimeracil/oteracil in the treatment of cancers in dogs. Tegafur/gimeracil/oteracil was administered orally at a mean dose of 1.1 mg/kg twice daily on alternate days, Monday-Wednesday-Friday, every week to 11 dogs with tumors. Partial response and stable disease were observed in one dog each, whereas six exhibited progressive disease. Three dogs were not assessed. Adverse events, the most serious being grade 2, were noted in seven dogs. Adverse events were acceptable, and the drug was effective in some dogs. Therefore, tegafur/gimeracil/oteracil may be useful for treating malignant solid tumors in canines.


Safety and efficacy of S1 monotherapy or combined with nab-paclitaxel in advanced elderly pancreatic cancer patients: A meta-analysis

Yunlong Chen, Jiangning Gu, Menghong Yin, Chenqi Wang, Dan Chen, Lili Yang, Xiang Chen, Zhikun Lin, Jian Du, Shimeng Cui, Chi Ma, Haifeng Luo
PMID: 34160399   DOI: 10.1097/MD.0000000000026342

Abstract

To evaluate the therapeutic efficacy and safety of S1 monotherapy or combination with nab-paclitaxel for the treatment of elderly patients with metastatic or locally advanced pancreatic adenocarcinoma.
PubMed, Embase, Cochrane Central Library, China Biology Medicine, and China National Knowledge Infrastructure databases were searched without time limits according to the inclusion criteria. RevMan (Version 5.3) software was used for data extraction and meta-analysis. Objective response rate (ORR) and disease control rate (DCR) were used to evaluate therapeutic effects while side effects including leukopenia, thrombocytopenia, neurotoxicity, vomit, and alopecia were extracted for evaluation. There was no need for ethical review in this study because no ethical experiments were conducted and all data used were public data. All relevant data are within the paper and its Supporting Information files.
Four retrospective studies comprising 308 elderly patients with metastatic or locally advanced pancreatic adenocarcinoma were included in the analysis. One hundred fifty-one patients underwent S1 monotherapy and 157 received S1 combined nab-paclitaxel. Meta-analysis indicated that compared with S1 monotherapy, S1 combined with nab-paclitaxel had higher ORR (OR 2.25, 95% CI: 1.42-3.55; P = .0005) and DCR (OR 2.94, 95% CI: 1.55-5.58; P = .0009). The adverse reaction of leukopenia was higher in the combined therapy group (OR 1.85, 95% CI: 1.09-3.13, P = .02), but no significant difference was found in thrombocytopenia, neurotoxicity, vomiting, and alopecia between the 2 groups (P > .05).
Nab-paclitaxel plus S1 was more efficient in terms of ORR and DCR than S1 monotherapy in elderly pancreatic ductal adenocarcinoma patients while the side effect was controllable with a higher probability of leukopenia. Thus, combined nab-paclitaxel and S1 could be safely used in elderly patients.


Clinical Significance of

Shinsuke Hatori, Kentaro Sakamaki, Takehiko Yokohori, Yayoi Kimura, Yukihiko Hiroshima, Itaru Hashimoto, Keisuke Komori, Hayato Watanabe, Kazuki Kano, Hirohito Fujikawa, Toru Aoyama, Masakatsu Numata, Takanobu Yamada, Hiroshi Tamagawa, Naoto Yamamoto, Takashi Ogata, Manabu Shizawa, Norio Yukawa, Soichiro Morinaga, Yasushi Rino, Munetaka Masuda, Hiroshi Saeki, Yohei Miyagi, Takashi Oshima
PMID: 34230154   DOI: 10.21873/anticanres.15146

Abstract

This study aimed to evaluate the prognostic significance of PLA2G2A expression in patients with locally advanced gastric cancer (GC).
PLA2G2A expression levels in cancerous tissue specimens and adjacent normal mucosa obtained from 134 patients with stage II/III GC who received adjuvant chemotherapy with S-1 after curative resection were measured using real-time quantitative polymerase chain reaction. Subsequently, the associations of PLA2G2A expression with clinicopathological features and survival were evaluated.
No association was observed between clinicopathological features and PLA2G2A expression levels. Overall survival was significantly longer in patients with high PLA2G2A expression levels (p=0.022). Multivariate analysis revealed that PLA2G2A expression was a significant, independent prognostic factor (hazard ratio=0.136; 95% confidence interval=0.0185-0.992; p=0.049).
PLA2G2A mRNA expression may serve as a useful prognostic marker in patients with locally advanced GC who receive curative surgery and adjuvant chemotherapy with S-1.


A Rare Case of Reversible Cardiac Dysfunction Associated with Tegafur/Gimeracil/Oteracil (S-1) Therapy

Takuya Oyakawa, Zhensheng Hua, Aya Ebihara, Taro Shiga
PMID: 33994512   DOI: 10.1536/ihj.20-651

Abstract

For the past 20 years, S-1 has been used in the treatment of many types of cancer. However, the clinical importance of myocardial dysfunction attributed to S-1 remains to be unclear. Thus, in this study, we report on a patient with myocardial dysfunction associated with S-1.S-1 postoperative chemotherapy for gastric cancer was included as a treatment for a 65-year-old man. On day 8, S-1 treatment was discontinued after the patient developed an oral ulcer. He was then admitted to the hospital because of diarrhea caused by S-1. At approximately the same time, he developed dyspnea, and his chest X-rays revealed perihilar vascular engorgement and cardiac enlargement. Although his brain natriuretic peptide was 595.8 pg/mL, troponin I and creatine phosphokinase were unremarkable. Electrocardiograms showed no change in atrial fibrillations or new ST-T wave change. As per his transthoracic echocardiogram, noted were expansion of the left ventricle, global hypokinesis, and reduced left ventricular ejection fraction (approximately 40%). The patient was then diagnosed with S-1-related myocardial dysfunction. Furosemide, human atrial natriuretic peptide, dobutamine, enalapril, spironolactone, and bisoprolol were administered. Thirteen days after being diagnosed with heart failure, his symptoms disappeared, his echocardiogram showed that the left ventricular ejection fraction had increased to 65%, and the cardiothoracic ratio improved to 47% according to his chest X-rays.S-1-related myocardial dysfunction may be reversible, as it can improve after approximately 2 weeks.


[A Case of Gastric Cancer with Extensive Lymph Node Metastasis Causing Stenosis Symptoms in the Primary pCR after Preoperative Chemotherapy]

Satoshi Mochizuki, Tomohiro Matsui, Naosuke Nakamichi, Hidekazu Hiramoto, Takeshi Ishimoto, Toshiyuki Kosuga, Masahiro Tsujiura, Susumu Nakashima, Mamoru Masuyama
PMID: 33976054   DOI:

Abstract

A 65‒year‒old man was found with a circumferential type 2 tumor in the gastric antrum by upper gastrointestinal endoscopy, and biopsy revealed poorly a differentiated adenocarcinoma and HER2‒negative results. According to imaging examinations and laparoscopy, he was diagnosed with an advanced gastric cancer, classified as cT4a(SE)N3M0 and cStage Ⅲ. He underwent neoadjuvant chemotherapy(SOX regimen)because of the bulky N finding. After 2 courses of the treatment, marked reductions in the primary gastric lesion and metastatic lymph nodes were observed, although stenosis appeared at the gastric tumor site. The W‒ED tube was used to depressurize the stomach and to manage his nutrition, and the patient's surgery was conducted under good general conditions. We performed a distal gastrectomy(D2 dissection)and cholecystectomy. Histopathological examination showed no viable tumor cells in the primary gastric lesion(Grade 3). Two metastases were found in the dissected lymph nodes, although only a few cancer cells persisted. We report a case of gastric cancer in which pCR was obtained in the primary lesion, although stenosis appeared after the neoadjuvant chemotherapy.


Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis

Po-Huang Chen, Yi-Ying Wu, Cho-Hao Lee, Chi-Hsiang Chung, Yu-Guang Chen, Tzu-Chuan Huang, Ren-Hua Yeh, Ping-Ying Chang, Ming-Shen Dai, Shiue-Wei Lai, Ching-Liang Ho, Jia-Hong Chen, Yeu-Chin Chen, Je-Ming Hu, Sung-Sen Yang, Wu-Chien Chien
PMID: 33950962   DOI: 10.1097/MD.0000000000025756

Abstract

We conducted a population-based cohort study enrolling patients with Stage II and III colon cancer receiving postoperative adjuvant chemotherapy with uracil and tegafur (UFT) or fluorouracil (5-FU) from the Taiwan National Health Insurance Research Database from 2000 to 2015. The outcomes of the current study were disease-free survival (DFS) and overall survival (OS). Hazard ratios (HRs) were calculated by multivariate Cox proportional hazard regression models. We compared our effectiveness results from the literature by meta-analysis, which provided the best evidence. Severe adverse events were compared in meta-analysis of reported clinical trials. In the nationwide cohort study, UFT (14,486 patients) showed DFS similar to postoperative adjuvant chemotherapy (adjusted HR 1.037; 95% confidence interval [CI] 0.954-1.126; P = .397) and OS (adjusted HR 0.964; 95% CI 0.891-1.041; P = .349) compared with the 5-FU (866 patients). Our meta-analysis confirmed the similarity of effectiveness and found the incidence of leucopaenia was statistically significantly reduced in UFT (risk ratio 0.12; 95% CI 0.02-0.67; I2 = 0%). Through our analysis, we have confirmed that UFT is a well-tolerated adjuvant therapy choice, and has similar treatment efficacy as 5-FU in terms of DFS and OS in patients with Stage II and III colon cancer.


Explore Compound Types